1,3-Dioxane, 2-methoxy-5,5-dimethyl-
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Overview
Description
1,3-Dioxane, 2-methoxy-5,5-dimethyl- is an organic compound with the molecular formula C6H12O3. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a methoxy group at the 2 position. This compound is a derivative of 1,3-dioxane, which is known for its stability and utility in various chemical reactions.
Preparation Methods
1,3-Dioxane, 2-methoxy-5,5-dimethyl- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dioxane, 2-methoxy-5,5-dimethyl- undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dioxane, 2-methoxy-5,5-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-methoxy-5,5-dimethyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions . The compound’s stability is attributed to the resonance stabilization provided by the oxygen atoms in the ring .
Comparison with Similar Compounds
1,3-Dioxane, 2-methoxy-5,5-dimethyl- can be compared with similar compounds such as:
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Both compounds have a 1,3-dioxane core, but Meldrum’s acid contains additional carbonyl groups, making it more acidic.
1,3-Dioxolane: This compound has a five-membered ring with two oxygen atoms, differing in ring size and stability compared to 1,3-dioxane derivatives.
Dimedone: Similar in some properties, but exists predominantly in the mono-enol tautomer form.
These comparisons highlight the unique stability and reactivity of 1,3-Dioxane, 2-methoxy-5,5-dimethyl- due to its specific structural features.
Properties
IUPAC Name |
2-methoxy-5,5-dimethyl-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)4-9-6(8-3)10-5-7/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJKCNWTHHYDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228978 |
Source
|
Record name | 1,3-Dioxane, 2-methoxy-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78319-58-1 |
Source
|
Record name | 1,3-Dioxane, 2-methoxy-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078319581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane, 2-methoxy-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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